molecular formula C12H14O2 B1362486 1-Phenylcyclopentanecarboxylic acid CAS No. 77-55-4

1-Phenylcyclopentanecarboxylic acid

Cat. No.: B1362486
CAS No.: 77-55-4
M. Wt: 190.24 g/mol
InChI Key: RHPCYZLXNNRRMB-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H14O2. It consists of a cyclopentane ring with a carboxylic acid group and a phenyl group attached. This compound is a white crystalline powder and is used in various chemical syntheses .

Preparation Methods

1-Phenylcyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclopentylamine with mixed carboxylic-carbonic anhydrides. The process includes the use of triethylamine, ethyl chlorocarbonate, and sodium azide under controlled temperature conditions . Another method involves the hydrolysis of 1-phenyl-1-cyanocyclopentane in the presence of sodium hydroxide .

Chemical Reactions Analysis

1-Phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1-Phenylcyclopentanecarboxylic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Antitussive Drugs : This compound is utilized in the production of antitussive agents, which are medications designed to relieve coughing. It serves as a precursor for drugs like Pentoxyverine, which is effective in treating coughs associated with respiratory conditions .
  • Cholinergic Antagonists : It is also an intermediate in the synthesis of Caramiphen, a cholinergic antagonist used in managing symptoms of Parkinson's disease. This highlights its importance in neurological therapies .
  • Cough Suppressants and Decongestants : In combination with phenylpropanolamine, it is used as a cough suppressant and nasal decongestant for treating seasonal respiratory ailments .

Chemical Synthesis

The compound plays a significant role in organic synthesis, particularly in the preparation of complex molecules:

  • Isoxazole and Isoxazoline Derivatives : this compound has been employed to synthesize precursors necessary for solid-phase synthesis of isoxazole and isoxazoline derivatives. These derivatives are critical in developing various pharmaceuticals due to their biological activity .

Analytical Applications

In addition to its synthetic utility, this compound is utilized in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method allows for the separation and analysis of impurities, making it valuable for pharmacokinetic studies .

Case Studies and Research Findings

Recent studies have highlighted the potential of derivatives of this compound as sigma receptor ligands, which could have therapeutic implications for conditions such as psychosis and pain management. Research indicates that modifying the structure of these derivatives significantly affects their binding affinity to sigma receptors, suggesting a pathway for developing new treatments .

Example Case Study

A notable study focused on the synthesis and biological evaluation of novel derivatives derived from this compound. The research demonstrated that specific structural modifications could enhance receptor binding affinity, indicating potential therapeutic uses in neurological disorders .

Mechanism of Action

The specific mechanism of action of 1-Phenylcyclopentanecarboxylic acid depends on its application. In pharmaceutical research, it may act as a building block for the synthesis of drugs with specific therapeutic effects. The molecular targets and pathways involved vary based on the final compound synthesized from this compound .

Comparison with Similar Compounds

1-Phenylcyclopentanecarboxylic acid can be compared with similar compounds such as:

Biological Activity

1-Phenylcyclopentanecarboxylic acid (PCA) is a compound that has garnered attention for its diverse biological activities. This article aims to provide an extensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C12H14O2C_{12}H_{14}O_2 and is classified under the category of carboxylic acids. It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Activities

The biological activities of PCA can be categorized into several key areas:

1. Antiviral Activity

  • PCA derivatives have shown significant antiviral properties, particularly against influenza viruses. A study identified a derivative, 1-phenyl-cyclopentanecarboxylic acid (4-cyano-phenyl)-methyl-amide, as a potent inhibitor of H1N1 influenza with an effective concentration (EC50) of 98 nM. This compound demonstrated over 1000-fold selectivity against host cells, indicating its potential as a therapeutic agent in antiviral drug development .

2. Antitussive and Respiratory Effects

  • PCA is noted for its role in the formulation of antitussive medications. It acts as an intermediate in the synthesis of drugs like Caramiphen, which is used to alleviate cough and is a cholinergic antagonist beneficial in treating Parkinson's disease . Additionally, PCA has been combined with phenylpropanolamine for symptomatic relief in respiratory conditions.

3. Antioxidant Properties

Case Studies

Several studies highlight the biological efficacy of PCA and its derivatives:

Study 1: Antiviral Efficacy

  • A parallel synthesis approach led to the discovery of PCA derivatives that inhibit influenza virus replication effectively. The study emphasized the importance of structural modifications in enhancing antiviral activity .

Study 2: Antitussive Activity

  • Research into PCA's application in cough suppressants demonstrated its effectiveness when combined with other agents like phenylpropanolamine. This combination has been shown to provide symptomatic relief for seasonal respiratory ailments .

Table: Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibits H1N1 influenza virus with EC50 of 98 nM
AntitussiveUsed as an intermediate in cough suppressants
AntioxidantExhibits free radical scavenging activity
Cholinergic antagonistBeneficial for Parkinson's disease treatment

Q & A

Q. Basic: What are the recommended safety protocols for handling 1-phenylcyclopentanecarboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile or chemical-resistant gloves, safety goggles, and a lab coat. Inspect gloves before use and avoid skin contact by proper removal .
    • Work in a fume hood to minimize inhalation risks, as the compound may degrade over time, potentially increasing hazards .
  • Engineering Controls:
    • Implement local exhaust ventilation and ensure access to emergency eyewash stations and safety showers .
  • Storage and Disposal:
    • Store in a cool, dry place away from oxidizers. Avoid long-term storage due to potential degradation .
    • Dispose via licensed hazardous waste handlers compliant with federal/state regulations .

Q. Basic: How can this compound be synthesized and characterized?

Methodological Answer:

  • Synthesis:
    • Pd(II)-catalyzed C–H activation/C–O cyclization with this compound as a substrate. Optimized conditions include Pd(OAc)₂ (10 mol%), KOAc (2.0 equiv.), and PhI(OAc)₂ as the oxidant, yielding 42% lactone product .
  • Characterization:
    • Melting Point: 157–161°C (lit. value) .
    • Spectroscopy: Use 1H NMR^1 \text{H NMR} (δ 7.2–7.4 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 180–185 ppm for carboxylic carbon) .
    • Chromatography: Confirm purity via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Advanced: How can researchers optimize low yields in Pd-catalyzed reactions involving this compound?

Methodological Answer:

  • Experimental Design:
    • Screen oxidants (e.g., Ag(I), Cu(II), and hypervalent iodine reagents) and additives (e.g., benzoquinone, acetic acid). PhI(OAc)₂ was uniquely effective in avoiding competing acetoxylation .
    • Test ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize Pd intermediates. Note that non-ligated conditions often outperform ligated systems for this substrate .
  • Troubleshooting:
    • Monitor reaction progress via TLC or GC-MS to identify side products. Adjust stoichiometry (e.g., excess KOAc) to suppress protonolysis pathways .

Q. Advanced: What pharmacological applications of this compound derivatives have been explored?

Methodological Answer:

  • Sigma-1 Receptor Ligands:
    • Esters of this compound (e.g., 4-phenylpiperidinyl alkyl esters) exhibit high sigma-1 receptor affinity. Synthesize derivatives via esterification and evaluate binding using radioligand assays (e.g., 3H^3 \text{H}-(+)-pentazocine) .
  • Drug Impurity Profiling:
    • The compound is a known impurity in antitussive drugs (e.g., pentoxyverine). Detect and quantify it using LC-MS with a reverse-phase column and electrospray ionization (LOQ < 0.1%) .

Q. Advanced: How should researchers address heterogeneity in meta-analyses of this compound’s biological activity?

Methodological Answer:

  • Statistical Framework:
    • Calculate I2I^2 and HH statistics to quantify heterogeneity across studies. For example, I2>50%I^2 > 50\% indicates substantial variability requiring random-effects models .
    • Use subgroup analysis (e.g., by cell type, dosage) to identify confounding variables .
  • Case Study:
    • Conflicting results in sigma-1 receptor binding assays may arise from differences in radioligand purity or assay pH. Re-analyze raw data to standardize conditions .

Q. Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • Chromatography:
    • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% formic acid .
    • GC-MS: Derivatize with BSTFA to improve volatility. Monitor m/z 189 (molecular ion) .
  • Calibration:
    • Prepare standard curves in the range of 0.1–100 µg/mL. Validate with spike-recovery tests (target: 90–110% recovery) .

Q. Advanced: How does steric hindrance from the cyclopentane ring influence the reactivity of this compound?

Methodological Answer:

  • Mechanistic Insights:
    • The cyclopentane ring imposes torsional strain, favoring chair-like conformations that hinder nucleophilic attack at the carbonyl group. This explains sluggish esterification kinetics unless activated by DCC/DMAP .
    • In Pd-catalyzed reactions, the rigid structure directs C–H activation to the meta position of the phenyl ring, as shown by DFT calculations .

Q. Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer:

  • Solubility:
    • Poor aqueous solubility (<1 mg/mL at 25°C). Use co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) for in vitro assays .
  • pKa:
    • Estimated pKa ~4.2 (carboxylic acid). Ionize in neutral/basic buffers to enhance solubility .

Properties

IUPAC Name

1-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCYZLXNNRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227811
Record name 1-Phenylcyclopentanecarboxylic acid
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Molecular Weight

190.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-55-4
Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-PHENYLCYCLOPENTANECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 1-phenylcyclopentanecarboxylic acid was obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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